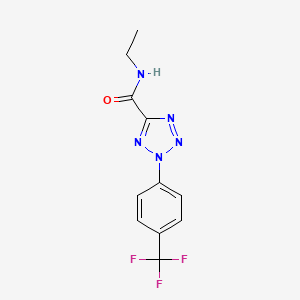

N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

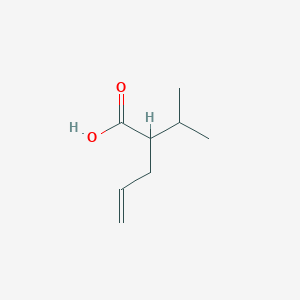

“N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic compound. It likely contains an ethyl group (C2H5), a trifluoromethyl group (CF3), a phenyl group (C6H5), a tetrazole group (C2H2N4), and a carboxamide group (CONH2) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve various cyclization processes or domino reactions .Scientific Research Applications

Antitumor Activities

Research has identified compounds related to N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide with notable antitumor properties. For example, the study of imidazotetrazines, specifically 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, reveals their broad-spectrum antitumor activity against leukemia, suggesting a mechanism where these compounds act as prodrugs to release active triazenes in aqueous environments (Stevens et al., 1984).

Molluscicidal Properties

Another study focused on thiazolo[5,4-d]pyrimidines, compounds related to this compound, showcasing their molluscicidal properties against snails, the intermediate host of schistosomiasis, indicating their potential in controlling diseases caused by parasites (El-bayouki & Basyouni, 1988).

Inhibition of Gene Expression

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a structurally related compound, has been shown to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This study's findings contribute to understanding how structural modifications can impact bioavailability and cellular activity, offering a pathway to designing more effective inhibitors (Palanki et al., 2000).

Nematocidal Activity

Compounds within the same chemical family have demonstrated good nematocidal activity against M. incognita, showcasing their potential use in agriculture as a novel class of fungicides. This highlights the chemical's versatility in addressing both health-related and agricultural challenges (Zhao et al., 2017).

Synthesis and Characterization

The synthesis and characterization of polyamides containing imidazole derived from similar chemical compounds demonstrate the potential for developing new materials with unique properties, such as intramolecular hydrogen bonding and solubility in various solvents (Bouck & Rasmussen, 1993).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various proteins and receptors, influencing their function .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions . The trifluoromethyl group may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .

Result of Action

Similar compounds have been found to exert various biological effects, depending on their specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-ethyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide . For instance, the compound’s reactivity and stability may be affected by the pH of its environment .

properties

IUPAC Name |

N-ethyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O/c1-2-15-10(20)9-16-18-19(17-9)8-5-3-7(4-6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQMHODQRGQHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2858475.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858484.png)

![1,3-Dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2858487.png)

![3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2858489.png)

![1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2858492.png)

![Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2858494.png)

![2-(8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2858495.png)

![4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2858496.png)